1-(4-Acetylphenyl)-3-{4-[(6-chloropyridazin-3-yl)amino]phenyl}thiourea
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Overview
Description
N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA is a thiourea derivative known for its diverse biological applications. Thiourea derivatives have garnered significant attention in the field of organic synthesis due to their versatile chemical properties and potential therapeutic benefits .
Preparation Methods
The synthesis of N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA typically involves the reaction of 4-acetylphenyl isothiocyanate with 4-(6-chloro-3-pyridazinyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 25-30°C. The product is then purified using recrystallization techniques to obtain a high yield .
Chemical Reactions Analysis
N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For instance, it can inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are involved in inflammatory responses . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
N-(4-ACETYLPHENYL)-N’-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}THIOUREA can be compared with other thiourea derivatives and pyridazine-based compounds:
Thiourea Derivatives: Compounds like N,N,N-(((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))tris-(carbonothioyl))tris(2-chlorobenzamide) exhibit similar antibacterial and anticancer properties.
Pyridazine-Based Compounds: Pyridazine derivatives such as 4-cyano-6-phenyl-5-substituted-3(2H)-pyridazinones are known for their pharmacological activities, including antiplatelet and anti-inflammatory effects.
Properties
Molecular Formula |
C19H16ClN5OS |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-[4-[(6-chloropyridazin-3-yl)amino]phenyl]thiourea |
InChI |
InChI=1S/C19H16ClN5OS/c1-12(26)13-2-4-15(5-3-13)22-19(27)23-16-8-6-14(7-9-16)21-18-11-10-17(20)24-25-18/h2-11H,1H3,(H,21,25)(H2,22,23,27) |
InChI Key |
BTCIIJGQXDOVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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